molecular formula C20H13BrN2O5 B3502412 1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B3502412
M. Wt: 441.2 g/mol
InChI Key: ANMNSRDSDVVJJF-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, nitro, and methyl groups in its structure suggests significant reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,f][1,4]oxazepine core, followed by functional group modifications.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. Continuous flow reactors and automated systems can enhance yield and purity while reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation.

    Reduction: The bromine atom can be replaced by hydrogen through catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under mild conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Sodium azide (NaN₃) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Amino derivatives: Formed by reduction of the nitro group.

    Hydrogenated products: Resulting from the reduction of the bromine atom.

    Substituted derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its structural complexity and biological activity.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Used in the synthesis of novel materials with unique electronic and optical properties.

    Chemical Biology: Employed as a probe to study cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of 1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the bromine atom may facilitate binding through halogen bonding.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, influencing signal transduction pathways.

    DNA/RNA: Potential intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

1-(2-Bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other dibenzo[b,f][1,4]oxazepine derivatives:

    1-(2-Chlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(2-Methoxyphenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Contains a methoxy group, which can influence its electronic properties and interactions with biological targets.

    1-(2-Fluorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: The fluorine atom can enhance the compound’s stability and binding affinity to certain targets.

Uniqueness: The presence of the bromine atom in this compound provides unique reactivity and potential for halogen bonding, distinguishing it from its analogs.

Properties

IUPAC Name

7-(2-bromophenoxy)-2-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O5/c1-11-6-7-14-16(8-11)28-18-10-12(23(25)26)9-17(19(18)20(24)22-14)27-15-5-3-2-4-13(15)21/h2-10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMNSRDSDVVJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=CC=C4Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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1-(2-bromophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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